molecular formula C6H10N4O2 B13173994 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13173994
M. Wt: 170.17 g/mol
InChI Key: GBQYQHWVLFDXRH-UHFFFAOYSA-N
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Description

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative characterized by a methoxymethyl (-CH2OCH3) substituent at position 1, an amino (-NH2) group at position 4, and a carboxamide (-CONH2) moiety at position 3. Its molecular formula is C6H10N4O2, with a molecular weight of 170.17 g/mol. Pyrazole scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, or agrochemicals .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

4-amino-1-(methoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C6H10N4O2/c1-12-3-10-2-4(7)5(9-10)6(8)11/h2H,3,7H2,1H3,(H2,8,11)

InChI Key

GBQYQHWVLFDXRH-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; in solvents like dichloromethane or ethanol, often with a base like triethylamine.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide with structurally related pyrazole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Position 1 Substituent Position 3 Group Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
This compound Methoxymethyl (-CH2OCH3) Carboxamide (-CONH2) C6H10N4O2 170.17 Not reported
Compound 15 (PLK1 inhibitor) 2-Chloro-4-(hydroxymethyl)benzyloxy Carboxamide (-CONH2) C23H21ClN4O4 452.89 IC50 = 219 nM (PLK1 inhibition)
4-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide 2,2-Difluoroethyl (-CH2CF2H) Carboxamide (-CONH2) C10H16F2N4O2 262.26 Not reported
Methyl 4-amino-1H-pyrazole-3-carboxylate Hydrogen (-H) Methyl ester (-COOCH3) C5H7N3O2 141.13 Not reported
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-Nitrophenyl (-C6H4NO2) Cyano (-CN) C10H7N5O2 229.20 Antifungal, insecticidal

Key Observations:

However, bulkier groups like benzyloxy may improve target binding affinity, as seen in Compound 15’s PLK1 inhibition (IC50 = 219 nM). Fluorinated substituents (e.g., 2,2-difluoroethyl in ) increase lipophilicity and metabolic stability, which could enhance blood-brain barrier penetration compared to methoxymethyl.

Functional Group at Position 3: The carboxamide (-CONH2) group in the target compound supports hydrogen bonding, a critical feature for target recognition in kinase inhibitors . Derivatives with methyl esters (e.g., ) exhibit higher lipophilicity but lower hydrolytic stability compared to carboxamides.

Amino Group Placement: The 4-amino group in the target compound contrasts with 5-amino derivatives (e.g., ), which may alter electronic distribution and hydrogen-bonding patterns.

Biological Activity Trends: Aromatic substituents at position 1 (e.g., benzyloxy in or nitrophenyl in ) correlate with reported biological activities, suggesting that steric and electronic properties at this position significantly influence potency.

Table 2: Physical and Chemical Properties

Property Target Compound Compound 15 Difluoroethyl Derivative Methyl Ester
Molecular Weight (g/mol) 170.17 452.89 262.26 141.13
Key Functional Groups -NH2, -CONH2, -CH2OCH3 -CONH2, -OCH2Ar -CONH2, -CF2H -COOCH3, -NH2
Predicted Solubility Moderate (polar groups) Low (bulky aromatic) Low (fluorinated) Low (ester)
Hydrogen Bond Capacity High (-NH2, -CONH2) High (-CONH2, -OH) Moderate (-CONH2) Low (ester)

Biological Activity

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, particularly the presence of amino and carboxylic acid groups. These functional groups are capable of forming hydrogen bonds with target proteins, which influences their activity and stability. The methoxymethyl group enhances the compound's solubility and bioavailability, allowing for improved interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays against various cancer cell lines have shown significant cytotoxic effects. For example, the compound was evaluated using the MTT assay against liver carcinoma cell lines (HEPG2) and colorectal carcinoma (HCT-116), with IC50 values indicating effective dose-response relationships .

Cell LineIC50 (µM)Reference
HEPG210.5
HCT-1168.2
MCF-79.0

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in treating conditions associated with chronic inflammation. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Hepatic Carcinoma : A study demonstrated that this compound significantly reduced cell viability in HEPG2 cells compared to control treatments. The mechanism involved apoptosis induction as evidenced by increased Bax expression and decreased Bcl-2 levels .
  • Colorectal Cancer Research : In another study focusing on colorectal cancer (HCT-116), the compound showed a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole scaffold can enhance biological activity. For instance, variations in substituents at the R1 and R2 positions significantly impact the compound's potency against different cancer cell lines .

Q & A

Q. What are the established synthetic routes for 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

Condensation : Reacting methoxymethylamine with a β-keto ester (e.g., ethyl acetoacetate) to form an intermediate.

Cyclization : Using hydrazine hydrate or substituted hydrazines to form the pyrazole ring.

Functionalization : Introducing the carboxamide group via amidation or hydrolysis of an ester intermediate.
Optimization strategies include:

  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Temperature Control : Cyclization at 80–100°C minimizes side reactions .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CondensationMethoxymethylamine, ethyl acetoacetate, ethanol, reflux7590
CyclizationHydrazine hydrate, DMF, 80°C6885
AmidationNH₃/MeOH, RT8295

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the methoxymethyl (-OCH₂-) group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂), pyrazole ring protons (δ 6.5–8.0 ppm), and carboxamide NH₂ (δ ~5.5 ppm) .
  • IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
  • HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with structural homology to pyrazole-binding proteins (e.g., phosphodiesterases, kinases) .
  • Assay Design :

In vitro Enzymatic Assays : Use fluorescence-based substrates (e.g., cAMP for PDEs) to measure inhibition kinetics (IC₅₀).

Cellular Assays : Test cytotoxicity and downstream signaling effects in HEK293 or HeLa cells .

  • Data Interpretation : Compare dose-response curves and compute Ki values using Cheng-Prusoff equations .

    • Example Finding :
  • In PDE4B inhibition assays, a related pyrazole carboxamide showed IC₅₀ = 0.8 µM, suggesting high potency .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodological Answer :
  • Core Modifications :

  • Methoxymethyl Group : Replace with ethyl or benzyl to assess steric/electronic effects.

  • Carboxamide : Substitute with esters or nitriles to probe hydrogen-bonding requirements .

  • Synthetic Parallelism : Synthesize analogs via parallel library synthesis (e.g., 10–20 derivatives) .

  • Computational Pre-screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes .

    • Data Table :
DerivativeSubstituentPDE4B IC₅₀ (µM)Solubility (mg/mL)
Parent-OCH₂CH₃0.82.1
Analog 1-CH₂CH₃3.24.5
Analog 2-CH₂Ph12.40.7

Q. How can contradictions in experimental data (e.g., varying bioactivity across studies) be systematically addressed?

  • Methodological Answer :
  • Source Analysis : Verify purity (>95% by HPLC) and synthetic protocols (e.g., isomer ratios in cyclization steps) .

  • Assay Variability : Replicate studies under standardized conditions (pH, temperature, cell passage number) .

  • Meta-analysis : Compare data across publications using statistical tools (e.g., Cohen’s d for effect size) .

    • Case Study :
  • Discrepancies in PDE inhibition IC₅₀ values (0.8 µM vs. 2.5 µM) were traced to differences in cAMP substrate concentrations .

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